molecular formula C10H20O4Si2 B12978640 Fumaric acid, bis(trimethylsilyl) ester

Fumaric acid, bis(trimethylsilyl) ester

Cat. No.: B12978640
M. Wt: 260.43 g/mol
InChI Key: OITVFMRNHJZOHF-BQYQJAHWSA-N
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Description

Fumaric acid, bis(trimethylsilyl) ester is a chemical compound with the molecular formula C10H20O4Si2 . It is a silyl ester derivative of fumaric acid, a key intermediate in the citric acid cycle essential for intracellular energy production . While the specific research applications of this bis(trimethylsilyl) ester are not detailed in the available literature, fumaric acid and its ester derivatives, particularly dimethyl fumarate (DMF), are extensively studied for their immunomodulatory and neuroprotective properties . These related compounds have demonstrated value in biomedical research, showing efficacy in models of multiple sclerosis, psoriasis, and other conditions involving oxidative stress and inflammation . The mechanism of action for fumarate esters often involves activation of the Nrf2 antioxidant pathway, which is a primary cellular defense against oxidative stress, and inhibition of the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines . Researchers may explore this specific silylated ester for its potential use as a synthetic intermediate or in specialized applications where its properties differ from other fumarates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H20O4Si2

Molecular Weight

260.43 g/mol

IUPAC Name

bis(trimethylsilyl) (E)-but-2-enedioate

InChI

InChI=1S/C10H20O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H,1-6H3/b8-7+

InChI Key

OITVFMRNHJZOHF-BQYQJAHWSA-N

Isomeric SMILES

C[Si](C)(C)OC(=O)/C=C/C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(=O)C=CC(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of Fumaric Acid

The most straightforward and commonly employed method for preparing fumaric acid, bis(trimethylsilyl) ester is the direct silylation of fumaric acid using silylating agents such as chlorotrimethylsilane or hexamethyldisilazane (HMDS).

  • Reaction Overview : Fumaric acid is reacted with a silylating reagent under anhydrous conditions, often in the presence of a base or catalyst, to replace the acidic protons of the carboxyl groups with trimethylsilyl groups.
  • Typical Conditions : The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
  • Advantages : This method provides good yields and high purity of the bis(trimethylsilyl) ester due to the selective silylation of both carboxyl groups.
  • Mechanism : The silylating agent reacts with the carboxylic acid groups, forming trimethylsilyl esters and releasing byproducts such as HCl or ammonia, depending on the reagent used.
Parameter Typical Values/Conditions
Starting material Fumaric acid
Silylating agent Chlorotrimethylsilane or HMDS
Solvent Dichloromethane, tetrahydrofuran
Temperature 20–50 °C
Reaction time 1–4 hours
Catalyst/Base Pyridine or triethylamine (optional)
Yield Typically >85%

Esterification Followed by Silylation

An alternative approach involves first converting fumaric acid into a diester (e.g., diethyl fumarate) followed by silylation of the ester groups.

  • Step 1: Esterification
    Fumaric acid is esterified with an alcohol (e.g., ethanol) under acidic conditions to form diethyl fumarate.
  • Step 2: Silylation
    The diester is then treated with trimethylsilyl chloride or other silylating agents to replace the ester alkoxy groups with trimethylsilyl groups, yielding the bis(trimethylsilyl) ester.

This two-step method can be advantageous when the direct silylation of fumaric acid is challenging due to solubility or reactivity issues.

Step Reagents/Conditions Notes
Esterification Fumaric acid + ethanol + acid catalyst Reflux, removal of water to drive reaction
Silylation Diethyl fumarate + chlorotrimethylsilane Anhydrous conditions, base catalyst
Yield Overall yield depends on both steps Typically moderate to high

This method is less common for direct preparation of bis(trimethylsilyl) fumarate but is useful in synthetic sequences requiring ester intermediates.

Research Findings and Analytical Data

  • The bis(trimethylsilyl) ester of fumaric acid exhibits enhanced solubility in organic solvents and increased stability compared to the parent acid.
  • Spectroscopic analysis (NMR, IR) confirms the presence of trimethylsilyl groups and the retention of the fumarate backbone.
  • Purity and yield are typically assessed by chromatographic methods and elemental analysis, with molecular weight approximately 260.43 g/mol.
Property Data
Molecular formula C10H20O4Si2
Molecular weight 260.43 g/mol
Physical state Colorless liquid or crystalline solid
Solubility Soluble in organic solvents (e.g., DCM)
Stability Stable under anhydrous conditions

These data support the compound’s utility as a reagent in organic synthesis and materials science.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct Silylation Fumaric acid Chlorotrimethylsilane, base, aprotic solvent, RT-50 °C Simple, high yield, direct Requires anhydrous conditions
Esterification + Silylation Fumaric acid → diester Acid catalyst for esterification; silylating agent for silylation Useful for complex syntheses Multi-step, longer process
Isomerization of esters Maleic anhydride esters Sulfur catalyst, 180–220 °C Efficient isomerization of esters High temperature, not direct for silyl esters

Chemical Reactions Analysis

Bis(trimethylsilyl) but-2-enedioate undergoes various chemical reactions, including:

Scientific Research Applications

Bis(trimethylsilyl) but-2-enedioate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(trimethylsilyl) but-2-enedioate involves its ability to act as a silylating agent, introducing trimethylsilyl groups into other molecules. This modification can protect reactive sites during chemical reactions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved are primarily related to its role as a protecting group and its reactivity with various functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

(a) Succinic Acid, Bis(trimethylsilyl) Ester
  • Formula : C₁₀H₂₂O₄Si₂
  • Molecular Weight : 262.45 g/mol
  • Key Differences :
    • Saturated backbone (butanedioic acid vs. fumaric acid’s trans-butenedioic acid).
    • Two additional hydrogens due to the absence of a double bond.
    • Retention time (RT) in GC: 12.4–13.055 min , shorter than fumaric acid’s 12.94–13.558 min under similar conditions .
(b) Malonic Acid, Bis(trimethylsilyl) Ester
  • Formula : C₈H₁₈O₄Si₂ (for ethyl ester derivatives) or C₁₀H₂₂O₄Si₂ (for direct TMS esters)
  • Molecular Weight : ~260–262 g/mol
  • Key Differences :
    • Shorter carbon chain (propanedioic acid backbone).
    • Lower RT (8.197 min ), reflecting higher volatility due to reduced chain length.
(c) Glutaric Acid, Bis(trimethylsilyl) Ester
  • Formula : C₁₂H₂₆O₄Si₂
  • Molecular Weight : 276.51 g/mol
  • Key Differences :
    • Longer saturated backbone (pentanedioic acid).
    • Higher RT (14.325 min ) compared to fumaric acid, indicating increased interaction with GC stationary phases.

Chromatographic Behavior

Table 1: Retention Times and Molecular Weights of Selected TMS Esters
Compound RT (min) Molecular Weight (g/mol) Key Fragments (m/z) Source
Fumaric acid, bis-TMS ester 12.94–13.558 260.45 217, 245
Succinic acid, bis-TMS ester 12.4–13.055 262.45 247, 147, 129
Malonic acid, bis-TMS ester 8.197 ~260 Not reported
Glutaric acid, bis-TMS ester 14.325 276.51 261, 247

Notes:

  • Fumaric acid’s higher RT compared to succinic acid (despite similar molecular weights) is attributed to its unsaturated structure, which increases polarity and column interaction .
  • Glutaric acid’s longer chain results in the highest RT due to increased hydrophobicity .

Mass Spectral Fragmentation Patterns

  • Fumaric Acid, Bis-TMS Ester :

    • Base peak at m/z 217 (C₇H₁₇O₂Si₂⁺), with fragments at m/z 245 (M⁺-15, loss of CH₃) .
    • The double bond stabilizes specific cleavage pathways, distinguishing it from succinic acid derivatives.
  • Succinic Acid, Bis-TMS Ester :

    • Dominant fragment at m/z 247 (M⁺-15) and m/z 147 (Si(CH₃)₃⁺) .
    • Saturated backbone leads to simpler fragmentation compared to fumaric acid.

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